tert-Butyl 3-(cycloheptylamino)propanoate
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Overview
Description
tert-Butyl 3-(cycloheptylamino)propanoate is an organic compound with the molecular formula C14H27NO2 and a molecular weight of 241.37 g/mol . This compound is characterized by the presence of a tert-butyl ester group and a cycloheptylamino group attached to a propanoate backbone. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of tert-Butyl 3-(cycloheptylamino)propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with cycloheptylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
tert-Butyl 3-(cycloheptylamino)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions.
Scientific Research Applications
tert-Butyl 3-(cycloheptylamino)propanoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: This compound can be used in the study of enzyme-substrate interactions and the development of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(cycloheptylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cycloheptylamino group can form hydrogen bonds and hydrophobic interactions with target proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
tert-Butyl 3-(cycloheptylamino)propanoate can be compared with other similar compounds, such as:
tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate: This compound has a similar ester backbone but with different substituents, leading to distinct chemical properties and applications.
tert-Butyl 3-(2-cyanoethoxy)propanoate:
The uniqueness of this compound lies in its cycloheptylamino group, which imparts specific steric and electronic effects that can be exploited in various chemical and biological contexts.
Biological Activity
tert-Butyl 3-(cycloheptylamino)propanoate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound this compound features a tert-butyl group attached to a propanoate moiety, with a cycloheptyl amine substituent. This structural configuration is significant as it influences the compound's lipophilicity and metabolic stability, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its pharmacological effects such as cytotoxicity, antiviral activity, and interaction with specific biological targets.
Cytotoxicity
Research indicates that certain derivatives of compounds similar to this compound exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, compounds with similar structural motifs have shown IC50 values in the micromolar range when tested against human osteosarcoma cells .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | HOS (Osteosarcoma) | 12 ± 2 |
Compound B | HOS (Osteosarcoma) | 18 ± 3 |
This compound | TBD | TBD |
Antiviral Activity
In vitro studies have demonstrated that certain analogs of this compound can inhibit viral replication. For example, a related compound was shown to have an EC50 value of approximately 50 nM against HIV-1 integrase, indicating potent antiviral properties .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific enzymatic pathways involved in viral replication and cellular proliferation.
Interaction with Target Enzymes
The compound may inhibit enzymes such as integrase or reverse transcriptase, which are crucial for viral replication. The binding affinity of these compounds is often measured using radiolabeled assays to determine their inhibitory potential .
Comparative Analysis
Comparative studies highlight the importance of substituents on the biological activity of similar compounds. For instance, replacing the tert-butyl group with other functional groups has been shown to alter lipophilicity and metabolic stability significantly. This alteration can lead to enhanced or diminished biological activity depending on the target application .
Modification | Log D Change | Metabolic Stability Change |
---|---|---|
tert-butyl to CF3-cyclobutane | +0.5 | Variable |
tert-butyl to cyclopropane | - | Decreased |
Case Studies
- Antiviral Efficacy : In a study evaluating various analogs for their antiviral properties, it was found that compounds with cycloalkyl amines exhibited improved efficacy against viral targets compared to their linear counterparts .
- Cytotoxicity Assessment : A case study involving human cancer cell lines demonstrated that certain derivatives showed significant cytotoxic effects, suggesting potential for therapeutic applications in oncology .
Properties
IUPAC Name |
tert-butyl 3-(cycloheptylamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO2/c1-14(2,3)17-13(16)10-11-15-12-8-6-4-5-7-9-12/h12,15H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXSWFSGJRDVTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNC1CCCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.